molecular formula C20H19N5O7 B2996055 Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate CAS No. 1351649-61-0

Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Cat. No.: B2996055
CAS No.: 1351649-61-0
M. Wt: 441.4
InChI Key: MIYKIDSAAFXGQK-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a heterocyclic compound featuring a pyrimidine ring fused to a 1,2,4-oxadiazole scaffold, linked via an azetidine (4-membered nitrogen-containing ring) to a methyl benzoate moiety. Key structural attributes include:

  • Pyrimidine-2-yl group: A nitrogen-rich aromatic ring contributing to hydrogen bonding and π-π stacking interactions with biological targets.
  • 1,2,4-Oxadiazole: A heterocycle known for metabolic stability and bioisosteric replacement of ester or amide groups.
  • Azetidine: A strained 4-membered ring that influences conformational rigidity and pharmacokinetic properties.
  • Methyl benzoate: Likely a prodrug feature, improving lipophilicity and oral bioavailability .

Properties

IUPAC Name

methyl 4-[[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3.C2H2O4/c1-25-18(24)13-5-3-12(4-6-13)9-23-10-14(11-23)17-21-16(22-26-17)15-19-7-2-8-20-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKIDSAAFXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula C18H20N4O4\text{Molecular Formula }C_{18}H_{20}N_{4}O_{4}

Key Properties:

  • Molecular Weight: 356.38 g/mol
  • CAS Number: Not available in the provided data

The biological activity of this compound is largely attributed to its structural components:

  • Pyrimidine and Oxadiazole Moieties: These groups are known for their roles in various biological processes, including anticancer and antimicrobial activities.
  • Azetidine Ring: This structure contributes to the compound's ability to interact with biological targets, potentially influencing enzyme activity and receptor binding.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays:

  • Bacterial Inhibition: Compounds with similar pyrimidine derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Fungal Activity: The compound has also been evaluated against fungi like Candida albicans, showing moderate antifungal activity.

Enzyme Inhibition

Several studies have focused on the inhibition of key enzymes:

  • Cholinesterase Inhibition: Some derivatives have demonstrated selective inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, a related compound exhibited an IC50 of 46.42 µM against butyrylcholinesterase (BChE).

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
1Oxadiazole DerivativeAnticancerInduced apoptosis in MCF-7 cells (IC50 = 12 µM)
2Pyrimidine-Based CompoundAntimicrobialMIC against E. coli = 16 µg/mL
3Similar Azetidine CompoundEnzyme InhibitionAChE IC50 = 157.31 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs (e.g., oxadiazole, azetidine/pyrrolidine, benzoate esters) and are compared in Table 1:

Table 1. Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Rf Value
Target Compound: Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate C₂₀H₁₈N₆O₈ 494.4 Pyrimidine, oxadiazole, azetidine, benzoate N/A N/A
Compound 61 (1,5,6-trimethyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine) C₂₈H₃₂N₆O 492.6 Benzoimidazole, oxadiazole, piperidine 120–122 0.33
Methyl 5-((3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate C₁₉H₁₈N₄O₈ 430.4 Pyridine, oxadiazole, azetidine, furan-carboxylate N/A N/A
Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate C₂₂H₂₁N₃O₄ 391.4 Pyrrolidine, oxadiazole, phenyl, benzoate N/A N/A
Key Observations:
  • Heterocyclic Variations : Replacement of pyrimidine-2-yl (target) with pyridin-3-yl () alters electronic properties and hydrogen-bonding capacity, which may influence target selectivity.
  • Prodrug Features : Methyl benzoate is retained across analogues (target, ), whereas uses a furan-carboxylate, likely modulating solubility and absorption.

Pharmacological Implications

  • Antiplasmodial Activity : Compound 61 (from ) is part of a series with multi-stage antiplasmodial activity, suggesting the oxadiazole-azetidine scaffold may disrupt parasite metabolism.
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis compared to esters, enhancing in vivo stability .
  • Bioavailability : Methyl benzoate esters (target, ) likely undergo esterase-mediated hydrolysis to active carboxylic acids in vivo.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR) : Pyrimidine-2-yl substitution (target) may enhance binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) compared to pyridin-3-yl ().
  • Data Limitations : Melting points, solubility, and in vitro/in vivo data for the target compound are unavailable, limiting direct pharmacological comparisons.
  • Synthetic Challenges : Azetidine ring formation often requires high dilution or strain-relief strategies, complicating large-scale synthesis .

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